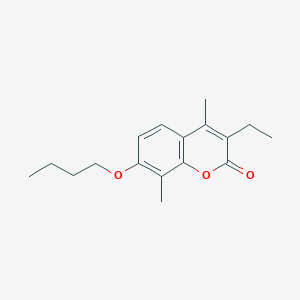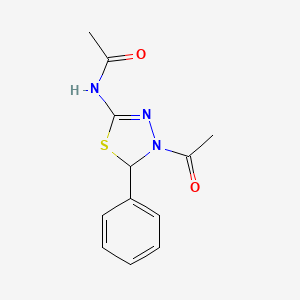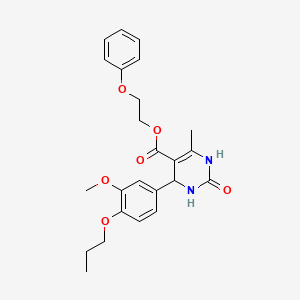
7-butoxy-3-ethyl-4,8-dimethyl-2H-chromen-2-one
Übersicht
Beschreibung
7-butoxy-3-ethyl-4,8-dimethyl-2H-chromen-2-one is a chemical compound that belongs to the class of coumarin derivatives. It is also known as 'isofraxidin' and is commonly found in various plant species, including Apium graveolens, Fraxinus ornus, and Erythrina mulungu. The compound has been the subject of scientific research due to its potential therapeutic properties and biological activities.
Wirkmechanismus
The exact mechanism of action of 7-butoxy-3-ethyl-4,8-dimethyl-2H-chromen-2-one is not fully understood. However, studies have suggested that the compound exerts its biological activities through various mechanisms, including inhibition of inflammatory cytokines, scavenging of reactive oxygen species, and modulation of intracellular signaling pathways.
Biochemical and physiological effects:
Studies have shown that 7-butoxy-3-ethyl-4,8-dimethyl-2H-chromen-2-one exhibits various biochemical and physiological effects. The compound has been found to reduce inflammation by inhibiting the production of inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to exhibit antioxidant activity by scavenging reactive oxygen species and reducing oxidative stress. Additionally, the compound has been found to exhibit antimicrobial activity against various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 7-butoxy-3-ethyl-4,8-dimethyl-2H-chromen-2-one in lab experiments include its potential therapeutic properties and its ability to exhibit various biological activities. However, the limitations of using the compound include its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 7-butoxy-3-ethyl-4,8-dimethyl-2H-chromen-2-one. One potential direction is the investigation of the compound's potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is the study of the compound's potential use as an antimicrobial agent. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential therapeutic properties.
Wissenschaftliche Forschungsanwendungen
7-butoxy-3-ethyl-4,8-dimethyl-2H-chromen-2-one has been the subject of several scientific studies due to its potential therapeutic properties. The compound has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer activities. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
7-butoxy-3-ethyl-4,8-dimethylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O3/c1-5-7-10-19-15-9-8-14-11(3)13(6-2)17(18)20-16(14)12(15)4/h8-9H,5-7,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUGJMHNSRQWSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C2=C(C=C1)C(=C(C(=O)O2)CC)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-butoxy-3-ethyl-4,8-dimethyl-2H-chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4879749.png)
![2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]quinoxaline](/img/structure/B4879753.png)
![5-(4-fluorophenyl)-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B4879754.png)
![4-(2-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}ethyl)morpholine](/img/structure/B4879763.png)
![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-3,4,5-trimethoxybenzamide](/img/structure/B4879778.png)

![4-methoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4879806.png)
![2-chloro-4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-methoxyphenol](/img/structure/B4879818.png)
![1-(methylsulfonyl)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4879821.png)
![N-{1-[1-(2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B4879837.png)
![4-chloro-N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B4879839.png)

![N-[1-[(allylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-3-bromobenzamide](/img/structure/B4879855.png)
![1-[2-(4-chlorophenyl)ethyl]-N-methyl-6-oxo-N-(2-phenoxyethyl)-3-piperidinecarboxamide](/img/structure/B4879867.png)